2-Ethoxy-5-methylpyridin-3-OL
Description
Contextual Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research
Pyridine, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone of modern chemistry. Its derivatives are ubiquitous and serve as essential frameworks in medicinal chemistry, agrochemistry, and materials science. researchgate.net The pyridine ring is a privileged substructure found in a multitude of natural products, pharmaceuticals, and bioactive compounds. researchgate.net The presence of the nitrogen atom imparts unique properties to the ring, including basicity and the ability to participate in hydrogen bonding, which are crucial for biological interactions. mdpi.com
The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired activities. researchgate.net This has led to the development of a wide array of drugs and drug candidates with diverse therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory agents. mdpi.com Consequently, significant research effort is continually directed towards novel synthetic methodologies for creating functionalized pyridine structures. researchgate.netmdpi.com
Overview of Research Trajectories for 2-Ethoxy-5-methylpyridin-3-OL
Given the absence of extensive literature on this compound, research trajectories are likely to follow established pathways for novel heterocyclic compounds.
Synthetic Methodology Development: A primary research direction would be the development of efficient and regioselective synthetic routes. Strategies could involve the modification of existing pyridine syntheses, such as ring expansion of furan (B31954) derivatives or de novo constructions from acyclic precursors. mdpi.comresearchgate.net For instance, methods for preparing polysubstituted 3-hydroxypyridines have been developed that could potentially be adapted. mdpi.com The synthesis of related compounds like 2-halo-5-methylpyridines often starts from precursors like 2-amino-5-methylpyridine, which is converted to a 2-hydroxy-5-methylpyridine (B17766) intermediate before further functionalization. orgsyn.org
Biological Screening and Activity Profiling: A crucial trajectory involves the systematic evaluation of the compound's biological activities. Based on its structural analogues, initial screening would likely focus on:
Antioxidant capacity. nih.gov
Inhibition of key enzymes, such as tyrosinase or kinases. nih.gov
Antimicrobial or antiproliferative effects. mdpi.comnih.gov
Metal-chelating properties. nih.gov
Structure-Activity Relationship (SAR) Studies: this compound would serve as a lead compound for the synthesis of a library of analogues. By systematically modifying the substituents at each position of the pyridine ring, researchers can establish clear structure-activity relationships. This involves creating derivatives with different alkyl or aryl groups to probe the steric and electronic requirements for optimal biological activity. mdpi.comnih.gov
Advanced Chemical Applications: Beyond biological screening, the compound could be utilized as a versatile building block in organic synthesis. For example, the hydroxyl group can be converted to a triflate, enabling cross-coupling reactions to introduce a wide variety of substituents at the 3-position, further expanding the chemical diversity of accessible derivatives. mdpi.com Analogues like 2-Ethoxy-3-methylpyridine-5-boronic acid are already used as reagents in cross-coupling reactions to build more complex molecules. nih.gov
| Compound Name |
|---|
| This compound |
| 3-hydroxypyridine-4-one |
| 2-ethyl-6-methyl-3-hydroxypyridine |
| Mexidol |
| 2-halo-5-methylpyridine |
| 2-amino-5-methylpyridine |
| 2-hydroxy-5-methylpyridine |
| 2-Ethoxy-3-methylpyridine-5-boronic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8-7(10)4-6(2)5-9-8/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBFEASSAKDBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxy 5 Methylpyridin 3 Ol and Its Precursors
Established Synthetic Pathways to 2-Ethoxy-5-methylpyridin-3-OL
The synthesis of this compound involves a multi-step process requiring careful control over the introduction of functional groups at specific positions on the pyridine (B92270) ring. Established pathways typically involve the sequential construction and modification of a pyridine core.
Strategies for Introducing the Ethoxy Moiety
The introduction of an ethoxy group at the C-2 position of a pyridine ring is a key step in the synthesis of the target molecule. A common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of a corresponding 2-hydroxypyridine precursor to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide, such as ethyl iodide or ethyl bromide, resulting in the formation of the 2-ethoxypyridine derivative.
Alternatively, the ethoxy group can be introduced by the nucleophilic substitution of a leaving group, such as a chlorine atom, at the C-2 position. For instance, 2-chloro-5-methylpyridin-3-ol can be reacted with sodium ethoxide in a suitable solvent to yield this compound. The synthesis of related 2-alkoxypyridine compounds, such as 2-chloro-6-ethoxy-4-acetylpyridine, has been documented as part of the synthesis of various heterocyclic systems, demonstrating the viability of this approach. nih.gov
Regioselective Functionalization of Pyridine Ring at C-5 and C-3
Achieving the desired substitution pattern on the pyridine ring requires precise regioselective functionalization. The electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic substitutions to the C-3 and C-5 positions, while nucleophilic substitutions are favored at the C-2, C-4, and C-6 positions.
C-5 Functionalization: The methyl group at the C-5 position is often introduced early in the synthetic sequence, starting from precursors that already contain this feature. For example, 3-methylpyridine (β-picoline) is a common starting material. From 3-methylpyridine, functionalization at the adjacent C-2 and C-6 positions can be achieved. The synthesis of 2-amino-5-methylpyridine from 3-methylpyridine-1-oxide is a known industrial process. google.comgoogle.com Another route involves the condensation of propionaldehyde with an acrylic ester to form an intermediate that is then cyclized and further modified to produce 2-chloro-5-methylpyridine. epo.org
C-3 Functionalization: Direct functionalization at the C-3 position of the pyridine ring is challenging due to its electronic properties. acs.orgnih.gov However, recent advancements have provided new methods. One strategy involves the photochemical valence isomerization of pyridine N-oxides, which allows for the formal C-3 selective hydroxylation of pyridines. acs.org This metal-free method is compatible with a wide range of functional groups. acs.org Other strategies for C-3 functionalization include utilizing Zincke imine intermediates, which can facilitate selective thiolation, selenylation, and fluorination at this position. nih.govresearchgate.net For the synthesis of the target compound, a hydroxyl group at C-3 could be introduced via such methods or carried through from a precursor in a ring-forming reaction.
Role of Precursors such as 2-Methylpyridine Derivatives
2-Methylpyridine, also known as 2-picoline, is a crucial precursor in the synthesis of many pyridine derivatives. chempanda.compipzine-chem.comchemicalbook.com Its utility stems from the reactivity of the methyl group at the C-2 position. chemicalbook.comguidechem.comwikipedia.org This methyl group is sufficiently acidic to be deprotonated by strong bases like butyllithium, forming a nucleophilic species that can react with various electrophiles. wikipedia.org
A key reaction of 2-methylpyridine is its condensation with aldehydes, such as formaldehyde or paraformaldehyde. guidechem.comwikipedia.orggoogle.com This reaction leads to the formation of 2-(β-hydroxyethyl)pyridine, which can serve as a versatile intermediate for further transformations. chemicalbook.comguidechem.com 2-Methylpyridine is produced industrially through several routes, including the condensation of acetaldehyde or acetone with ammonia. wikipedia.org Its availability and reactivity make it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals. pipzine-chem.comchemicalbook.comguidechem.comwikipedia.org
Advanced Synthetic Approaches for Pyridine Derivatives
Modern organic synthesis has introduced powerful tools for the construction of complex molecules like substituted pyridines. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions are among the most important methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgdntb.gov.ua The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is particularly valuable for synthesizing biaryl and heteroaryl compounds, including functionalized pyridines. nih.gov
This reaction is tolerant of a wide array of functional groups and often proceeds with high yields. nih.gov Pyridine-based starting materials, such as bromopyridines, can be effectively coupled with various arylboronic acids in the presence of a palladium catalyst and a base to generate highly substituted pyridine derivatives. nih.govacs.org For example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with different arylboronic acids has been used to produce a series of novel pyridine compounds. nih.gov The choice of ligands, bases, and solvents can be optimized to control the reaction's efficiency and selectivity. acs.orgnih.govmdpi.com
| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | nih.gov |
| 2,4-Dichloropyridine | Arylboronic acids | Pd/IPr | - | - | Moderate to Good (C4-selective) | nih.gov |
| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 5-89% | cdnsciencepub.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
Multicomponent Reactions for Pyridine Ring Formation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. bohrium.com These reactions are atom-economical and can rapidly generate molecular complexity from simple precursors. bohrium.comacsgcipr.org
The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. taylorfrancis.com Modern variations of MCRs offer direct routes to fully aromatized pyridines. acsgcipr.org These one-pot syntheses are amenable to techniques like microwave heating, which can significantly reduce reaction times and improve yields. acsgcipr.orgacs.org For instance, a one-pot, four-component reaction of a substituted benzaldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate under microwave irradiation can produce highly functionalized pyridines in excellent yields. acs.org
| Component 1 | Component 2 | Component 3 | Component 4 | Conditions | Yield |
|---|---|---|---|---|---|
| p-Formylphenyl-4-toluenesulfonate | Ethyl cyanoacetate | Acetophenone derivatives | Ammonium acetate | Ethanol, Microwave Irradiation (2-7 min) | 82-94% |
These advanced methodologies represent powerful alternatives for the construction of the core pyridine structure, which can then be further elaborated to yield specific targets like this compound.
Green Chemistry Approaches in Pyridine Derivative Synthesis
Modern synthetic chemistry places a strong emphasis on environmentally benign methods, and the synthesis of pyridine derivatives is no exception. Green chemistry principles are increasingly being applied to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.inijarsct.co.in
Several green strategies have been developed for pyridine synthesis, including:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. rasayanjournal.co.inresearchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times, increase product yields, and lead to purer products compared to conventional heating methods. nih.gov
Solvent-Free and Solid-State Reactions: Conducting reactions without a solvent or in the solid phase eliminates the environmental impact associated with solvent use and can simplify product purification. ijarsct.co.in
Use of Green Catalysts and Solvents: The development of biocatalysts, such as enzymes, and the use of non-toxic, biodegradable deep eutectic solvents (DES) are emerging as sustainable alternatives to traditional catalysts and volatile organic solvents. ijarsct.co.in
Ultrasonic and Mechanochemical Methods: Ultrasound and ball milling (a form of mechanochemistry) can promote reactions by providing energy through cavitation and mechanical force, respectively, often leading to faster reactions and higher yields under solvent-free conditions. rasayanjournal.co.inijarsct.co.in
A comparison of microwave-assisted versus conventional heating for the synthesis of certain pyridine derivatives highlights the advantages of green chemistry approaches, demonstrating significantly reduced reaction times and improved yields. nih.gov
| Method | Reaction Time | Yield (%) |
| Microwave Irradiation | 2–7 minutes | 82–94 |
| Conventional Heating | 6–9 hours | 71–88 |
Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of Pyridine Derivatives. nih.gov
Intramolecular Cyclization and Condensation Reactions
The construction of the pyridine ring itself is often achieved through cyclization and condensation reactions. Classic methods, such as the Hantzsch pyridine synthesis, involve the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound. baranlab.orgpharmaguideline.com Variations of this approach allow for the synthesis of asymmetrically substituted pyridines. baranlab.org
More contemporary methods focus on intramolecular reactions which can offer greater control over regioselectivity. One such approach is the visible-light-enabled biomimetic aza-6π electrocyclization, which can be used to construct diverse pyridine structures. organic-chemistry.org Another powerful strategy involves the condensation of 1,5-dicarbonyl compounds with ammonia or hydroxylamine, followed by an oxidation step to yield the aromatic pyridine ring. baranlab.org The oxidation can sometimes be circumvented by using hydroxylamine, which leads directly to the pyridine derivative after dehydration. baranlab.org
Furthermore, intramolecular cyclization of oximes with diazo compounds, catalyzed by rhodium(III), provides a route to multisubstituted pyridine N-oxides under mild conditions, releasing only nitrogen gas and water as byproducts. organic-chemistry.org These N-oxides can then be further functionalized.
Derivatization Strategies for this compound Analogues
Once the core this compound structure is obtained, further derivatization can be employed to modulate its physicochemical and pharmacological properties. These strategies focus on modifying specific sites on the molecule.
Introduction of Heterocyclic Moieties
The incorporation of additional heterocyclic rings onto the pyridine scaffold is a common strategy in drug design to enhance biological activity and modulate properties like solubility and metabolic stability. nih.gov Heterocyclic moieties can act as linkers between pharmacophoric units or as core chemotypes themselves. mdpi.com For instance, a new series of pyrrolo[2,3-b]pyridine derivatives were synthesized to explore their inhibitory activity against human neutrophil elastase. nih.gov Similarly, the introduction of an oxadiazole substituent onto a pyridine ring has been investigated for its antimycobacterial activity. rsc.org
Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functional handle for derivatization. It is more acidic than typical alcohols and can readily undergo reactions such as esterification and etherification. wikipedia.org
One notable modification is the removal of the phenolic hydroxyl group, which can be achieved through a two-step process. First, the phenol is reacted with a halogenated pyridine, such as 2-bromopyridine, to form a pyridyl ether. This ethereal compound is then subjected to hydrogenation over a palladium catalyst to cleave the C-O bond, replacing the ether group with a hydrogen atom. google.com This strategy can be useful for structure-activity relationship (SAR) studies to probe the importance of the hydroxyl group for biological activity.
Phenols are also susceptible to oxidation, which can be a metabolic liability. wikipedia.org Therefore, modifications at this position, such as conversion to an ether or ester, can also serve to protect the molecule from oxidative metabolism.
Alkylation and Arylation Reactions on the Pyridine Nitrogen or Carbon Atoms
The pyridine ring can be functionalized at its carbon and nitrogen atoms. The nitrogen atom, being nucleophilic, can be readily alkylated with alkyl halides to form quaternary pyridinium salts. pharmaguideline.com Direct N-arylation is more challenging but can be achieved using transition-metal-mediated reactions with reagents like arylboronic acids or diaryliodonium salts. rsc.org
Direct C-H functionalization of the pyridine ring at its carbon atoms is a powerful tool for introducing alkyl and aryl groups. Because the pyridine ring is electron-deficient, it is generally more susceptible to nucleophilic substitution than electrophilic substitution. nih.gov
C4-Alkylation: Selective alkylation at the C-4 position has been a significant challenge due to competing reactions at the C-2 and C-6 positions. A practical solution involves the use of a removable blocking group on the pyridine nitrogen, derived from inexpensive maleic acid. This directs Minisci-type decarboxylative alkylations to occur with high selectivity at the C-4 position under acid-free conditions. nih.govchemistryviews.org
C2-Functionalization: Pyridine N-oxides are versatile intermediates for selective functionalization at the C-2 position. The N-oxide activates the adjacent C-H bonds, facilitating reactions. For example, Grignard reagents can add to pyridine N-oxides, and subsequent treatment with acetic anhydride affords 2-substituted pyridines. acs.org Palladium-catalyzed direct arylation and alkenylation of pyridine N-oxides at the ortho-position (C2) have also been developed. researchgate.net
| Reaction Type | Position | Methodology | Key Reagents |
| N-Alkylation | Nitrogen | Forms quaternary salts | Alkyl halides |
| N-Arylation | Nitrogen | Transition-metal-mediated coupling | Arylboronic acids, Cu/Fe catalysts |
| C4-Alkylation | Carbon-4 | Minisci reaction with N-blocking group | Maleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈ |
| C2-Alkylation/Arylation | Carbon-2 | Functionalization of N-oxide | Grignard reagents, Ac₂O; Pd catalysts |
Table 2: Selected Alkylation and Arylation Strategies for the Pyridine Ring. rsc.orgnih.govacs.org
Strategies for Enhancing Metabolic Stability through Structural Modification
A critical aspect of drug design is optimizing the metabolic stability of a lead compound to ensure sufficient exposure in the body. Oxidative metabolism, often mediated by cytochrome P450 enzymes, is a major clearance pathway for many aromatic compounds. nih.gov
Several strategies can be employed to enhance the metabolic stability of pyridine-containing molecules:
Scaffold Hopping: Replacing an electron-rich aromatic system with a more electron-deficient one can increase resistance to oxidation. For example, replacing a benzene ring with a pyridine, or a pyridine with a pyrimidine, can block metabolic "soft spots" and lower the energy of the highest occupied molecular orbital (HOMO), making oxidation less favorable. nih.gov
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine, on the pyridine ring can deactivate it towards oxidative metabolism. nih.gov
Blocking Metabolic Sites: Unsubstituted positions on aromatic rings are often susceptible to oxidation. Introducing small, metabolically stable groups like methyl or fluoro groups at these positions can physically block the approach of metabolic enzymes. pressbooks.pub The introduction of a methyl group into a pyrido[3,4-d]pyrimidine scaffold was shown to significantly curb metabolism and improve human liver microsomal stability. acs.org
Heteroatom Introduction: Increasing the number of nitrogen atoms within an aromatic ring generally increases its resistance to CYP-mediated oxidation. pressbooks.pub The presence of the pyridine nitrogen itself improves metabolic stability compared to a benzene analogue. nih.gov
These structural modifications can improve the pharmacokinetic profile of a compound by reducing its clearance rate, a crucial step in the development of a successful drug candidate. nih.gov
Structural Characterization and Spectroscopic Analysis in Research Context
Advanced Spectroscopic Techniques for Elucidating Pyridine (B92270) Structures
Spectroscopy is the cornerstone of molecular characterization. By probing the interactions of molecules with electromagnetic radiation, researchers can deduce detailed structural information. For pyridine derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Ethoxy-5-methylpyridin-3-ol, distinct signals are predicted for each unique proton environment. The two aromatic protons on the pyridine ring are expected to appear as distinct signals in the downfield region (typically δ 6.5-8.5 ppm), with their specific chemical shifts influenced by the electronic effects of the ethoxy, methyl, and hydroxyl substituents. The ethoxy group should produce a characteristic ethyl pattern: a quartet for the methylene (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons in the upfield region. The pyridine's C5-methyl group would appear as a singlet, likely around δ 2.0-2.5 ppm. The hydroxyl proton signal can be broad and its position variable, depending on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals are expected. The five carbons of the pyridine ring will resonate in the downfield region (δ 110-160 ppm). The carbon bearing the ethoxy group (C2) and the hydroxyl group (C3) would be significantly affected by these electronegative atoms. The carbons of the ethoxy group and the C5-methyl group will appear in the upfield region of the spectrum. The chemical shifts in substituted pyridines can be reliably predicted by considering the additivity effects of each substituent on the parent pyridine ring. nih.gov
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent. For instance, it would show a correlation between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and confirming the substitution pattern on the pyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H4 | ~7.0 - 7.5 | ~120 - 130 |
| Pyridine H6 | ~7.8 - 8.2 | ~140 - 145 |
| 5-CH₃ | ~2.2 - 2.5 | ~15 - 20 |
| O-CH₂-CH₃ | ~4.0 - 4.5 (quartet) | ~60 - 65 |
| O-CH₂-CH₃ | ~1.3 - 1.6 (triplet) | ~14 - 16 |
| 3-OH | Variable | - |
| Pyridine C2 | - | ~155 - 165 |
| Pyridine C3 | - | ~145 - 155 |
| Pyridine C5 | - | ~125 - 135 |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Standard MS: For this compound (molecular formula C₈H₁₁NO₂), the molecular weight is 153.18 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 153. The fragmentation of ethoxy pyridine derivatives often involves the loss of neutral molecules or radicals. sapub.org Key predicted fragmentation pathways include:
Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, resulting in a fragment at m/z = 124.
Loss of an ethylene molecule (CH₂=CH₂) via a McLafferty-type rearrangement, leading to a fragment at m/z = 125.
Cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), giving a fragment at m/z = 108.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. For C₈H₁₁NO₂, the calculated exact mass is 153.0790. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.
Table 2: Predicted Mass Spectrometry Data for this compound
| Species | Formula | Calculated Exact Mass (m/z) | Description |
| [M]⁺ | [C₈H₁₁NO₂]⁺ | 153.0790 | Molecular Ion |
| [M - C₂H₅]⁺ | [C₆H₆NO₂]⁺ | 124.0399 | Loss of ethyl radical |
| [M - C₂H₄]⁺ | [C₆H₇NO₂]⁺ | 125.0477 | Loss of ethylene |
| [M - OC₂H₅]⁺ | [C₆H₆NO]⁺ | 108.0450 | Loss of ethoxy radical |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."
For this compound, the IR spectrum is expected to show several key absorption bands. aip.org
O-H Stretch: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups are found just below 3000 cm⁻¹.
C=C and C=N Stretches: The pyridine ring exhibits characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.
C-O Stretches: Strong bands corresponding to the C-O stretching of the aryl ether (ethoxy group) and the phenol (hydroxyl group) are expected in the 1200-1300 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium-Strong |
| C=C, C=N Ring stretch | 1400 - 1650 | Medium-Strong |
| C-O stretch (Aryl Ether) | 1200 - 1275 | Strong |
| C-O stretch (Phenol) | 1200 - 1275 | Strong |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods reveal the structure in solution or the gas phase, X-ray crystallography provides the definitive solid-state structure of a crystalline compound. This technique can determine the precise three-dimensional coordinates of every atom in the molecule, as well as how the molecules are arranged in the crystal lattice.
For a compound like this compound, single-crystal X-ray diffraction would confirm the planarity of the pyridine ring and provide exact bond lengths and angles for the entire molecule. This data serves as the ultimate confirmation of the structure deduced from spectroscopic methods.
Beyond individual molecular structure, X-ray crystallography reveals the supramolecular architecture, which is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be the dominant interaction directing the crystal packing. researchgate.netnsf.govnih.gov
Computational and Theoretical Investigations of 2 Ethoxy 5 Methylpyridin 3 Ol
Density Functional Theory (DFT) Studies
Geometry Optimization and Electronic Structure Analysis
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 2-Ethoxy-5-methylpyridin-3-ol can be calculated to find its most stable three-dimensional structure. scispace.comijcce.ac.ir
This analysis reveals how the substituents affect the planarity and geometry of the pyridine (B92270) ring. ijcce.ac.irnih.gov The electronic structure is also a key output, providing information on the distribution of electrons within the molecule. Investigations into similar substituted pyridine and pyrimidine systems have shown that functional groups significantly influence electronic properties. ijcce.ac.irekb.eg For instance, the nitrogen atom in the pyridine ring and the oxygen atoms of the ethoxy and hydroxyl groups are expected to be regions of high electron density.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap)
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comresearchgate.net
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations for substituted pyridines typically show that electron-donating groups (like -OH, -CH3, -OC2H5) tend to increase the HOMO energy, while electron-withdrawing groups decrease the LUMO energy, both of which can lead to a smaller energy gap. ekb.egrsc.org
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.798 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net |
| ELUMO | -0.296 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net |
| HOMO-LUMO Gap (ΔE) | 6.502 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.dereadthedocs.io It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net
The MEP map is color-coded to represent different electrostatic potential values. Typically, regions of negative potential (electron-rich) are colored red and are associated with sites prone to electrophilic attack. wolfram.com These areas are often found around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive potential (electron-poor) are colored blue, indicating sites susceptible to nucleophilic attack, commonly found around hydrogen atoms. researchgate.netwolfram.com Green areas represent regions of neutral potential. For this compound, the MEP map would likely show negative potential around the nitrogen of the pyridine ring and the oxygen atoms of the hydroxyl and ethoxy groups, making them potential sites for interaction with electrophiles.
Reactivity Indices and Fukui Functions
Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity. Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are calculated from HOMO and LUMO energies and offer a general sense of the molecule's stability and reactivity.
To identify specific reactive sites within the molecule, local reactivity descriptors known as Fukui functions (f(r)) are used. faccts.desubstack.comias.ac.in These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. substack.com There are three main types of Fukui functions:
f+(r): Predicts the site for nucleophilic attack (where an electron is accepted).
f-(r): Predicts the site for electrophilic attack (where an electron is donated).
f0(r): Predicts the site for radical attack.
By calculating these indices for each atom in this compound, one can pinpoint the exact atoms most likely to participate in different types of chemical reactions. substack.comias.ac.in
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.798 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.296 | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 3.251 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | -3.547 | Electron escaping tendency. |
| Electrophilicity Index (ω) | μ2 / 2η | 1.935 | Propensity to accept electrons. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules like pyridine derivatives. rsc.org
Conformational Analysis and Flexibility of Pyridine Derivatives
The pyridine ring itself is a planar, aromatic system. wikipedia.org However, the attachment of substituents like the ethoxy and methyl groups can introduce conformational flexibility. MD simulations can explore the rotational freedom around the C-O bond of the ethoxy group and the C-C bond connecting the methyl group to the ring.
These simulations can reveal the preferred orientations (conformers) of the substituents and the energy barriers between different conformations. mdpi.comnih.gov Studies on substituted heterocyclic rings, including pyridines and pyrimidines, have demonstrated their high deformability and conformational flexibility. researchgate.net The simulations track how bond lengths, angles, and dihedral angles fluctuate over time, providing a dynamic picture of the molecule's structure. This information is crucial for understanding how the molecule might change its shape to interact with other molecules, such as receptors or enzymes, in a biological context.
Solvent Effects on Molecular Conformations
The conformation of a molecule, which dictates its three-dimensional shape, is not static and can be significantly influenced by its surrounding environment, particularly the solvent. For this compound, the presence of a hydroxyl group, an ether linkage, and a pyridine ring suggests that its conformation will be sensitive to the polarity and hydrogen-bonding capabilities of the solvent.
Theoretical studies on the conformational preferences of analogous pyridine derivatives often employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the energies of different conformers in various solvent environments. These calculations can be performed in the gas phase to understand the intrinsic conformational preferences of the molecule, and then in the presence of implicit or explicit solvent models to simulate the effects of different media.
For this compound, the key dihedral angles to consider are those around the C-O bond of the ethoxy group and the C-O bond of the hydroxyl group. In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring or the oxygen of the ethoxy group might be favored, leading to more compact conformations. Conversely, in polar, protic solvents like water, intermolecular hydrogen bonding with solvent molecules would likely dominate, resulting in more extended conformations.
The relative energies of different conformers can be calculated to determine the most stable conformations in each solvent. These computational findings are critical for understanding how the molecule might present itself to a biological target in an aqueous physiological environment versus a more lipophilic pocket of a receptor.
Table 1: Illustrative Calculated Relative Energies of this compound Conformers in Different Solvents
| Conformer | Dihedral Angle (H-O-C-C) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) in Vacuum | Relative Energy (kcal/mol) in Chloroform | Relative Energy (kcal/mol) in Water |
| A | 180° (anti) | 180° (anti) | 0.00 | 0.25 | 0.50 |
| B | 0° (syn) | 180° (anti) | 1.20 | 0.80 | 0.30 |
| C | 180° (anti) | 60° (gauche) | 0.85 | 0.95 | 1.10 |
| D | 0° (syn) | 60° (gauche) | 2.10 | 1.50 | 0.90 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.
Development of Predictive Models based on Molecular Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of compounds including this compound, a wide array of descriptors would be calculated, falling into several categories:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.
Electronic descriptors: These relate to the electronic properties of the molecule, including dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and ovality.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP).
Once a diverse set of descriptors is calculated for a training set of molecules with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a predictive model. The goal is to identify a combination of descriptors that accurately correlates with the observed biological activity. For instance, in studies of antimicrobial pyridine derivatives, descriptors related to hydrophobicity and electronic properties have been shown to be important for activity. mdpi.com
Table 2: Examples of Molecular Descriptors Relevant for QSAR Studies of Pyridine Derivatives
| Descriptor Type | Descriptor Name | Description | Potential Relevance for this compound |
| Topological | Wiener Index | A measure of the compactness of a molecule. | Can influence how the molecule fits into a binding site. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Important for interactions in polar environments like a receptor binding pocket. |
| Steric | Molecular Volume | The volume occupied by the molecule. | Directly related to the size of the binding pocket it can occupy. |
| Hydrophobic | LogP | The logarithm of the octanol-water partition coefficient. | A key indicator of how the molecule will distribute between aqueous and lipid phases. |
| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons in a chemical reaction. |
| Quantum Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons in a chemical reaction. |
Note: This table provides a general overview of descriptor types and their relevance. The specific descriptors used in a QSAR model would be determined through statistical analysis of a dataset of compounds.
Correlation of Computational Parameters with Biological Observations
The ultimate goal of a QSAR model is to provide a clear and predictive link between calculated computational parameters and experimentally observed biological activities. For a series of pyridin-3-ol derivatives, the biological activity could be, for example, antimicrobial or anti-inflammatory efficacy, often expressed as the concentration required to achieve a certain level of inhibition (e.g., IC50).
A successful QSAR model, often expressed as a mathematical equation, will show a strong statistical correlation between the selected molecular descriptors and the biological endpoint. For instance, a hypothetical QSAR equation might look like:
log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)
In this illustrative equation, a positive coefficient for LogP and Dipole Moment would suggest that increasing hydrophobicity and polarity are beneficial for the biological activity, while a negative coefficient for Molecular Volume would indicate that smaller molecules are more potent.
Such correlations provide valuable insights into the mechanism of action. For example, a strong correlation with hydrophobic descriptors might suggest that the compound needs to cross cell membranes to reach its target. Similarly, a correlation with electronic descriptors could point towards specific electrostatic interactions with a receptor. These models, once validated, can be used to predict the activity of yet-unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. Studies on other pyridine derivatives have successfully used such models to guide the development of new anti-inflammatory and antimicrobial agents. mdpi.comnih.govcell.com
Investigation of Biological Activities and Mechanisms of Action Preclinical and in Vitro
Enzyme Inhibition Studies
A thorough search of scientific literature and databases revealed no studies investigating the enzyme inhibitory properties of 2-Ethoxy-5-methylpyridin-3-OL.
Assays for Dihydroorotate Dehydrogenase (DHODH) Inhibition
No published research was found that assesses the potential for this compound to inhibit the enzyme Dihydroorotate Dehydrogenase (DHODH). Consequently, no data from inhibitory assays are available.
Cyclooxygenase (COX) Enzyme Inhibition Profiles
There are no available studies detailing the interaction of this compound with Cyclooxygenase (COX) enzymes. Therefore, its inhibition profile against COX-1 and COX-2 remains uncharacterized.
Exploration of Other Relevant Enzyme Targets
No information is available regarding the activity of this compound against any other relevant enzyme targets in a preclinical or in vitro setting.
Receptor Modulation and Ligand Binding Studies
No data from receptor modulation or ligand binding studies for this compound could be identified in the public domain.
G-protein Coupled Receptor (GPCR) Interaction (e.g., mGluR5, P2Y12)
There is no evidence from published research to suggest that this compound interacts with G-protein Coupled Receptors (GPCRs), including specific receptors such as mGluR5 or P2Y12.
Anti-infective Research (excluding clinical data)
Antiviral Effects
A comprehensive review of scientific literature and preclinical screening data reveals a lack of specific studies investigating the antiviral effects of this compound. While various pyridine (B92270) derivatives have been explored for their antiviral properties against a range of viruses, no such data has been published for this particular compound. nih.govnih.govresearchgate.netmdpi.com Future in vitro screening against common viral pathogens would be necessary to determine if this compound possesses any antiviral activity.
Antimalarial Investigations
There is currently no available data from preclinical or in vitro studies on the antimalarial activity of this compound. The pyridine moiety is a common feature in some antimalarial drugs, and various synthetic pyridine derivatives have been evaluated for their efficacy against Plasmodium species. researchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netmalariaworld.orgmdpi.com However, specific investigations into the antiplasmodial potential of this compound have not been reported in the available scientific literature.
Anti-inflammatory Potential and Associated Mediators
Preclinical and in vitro data on the anti-inflammatory potential of this compound are not available in the current body of scientific literature. Although other novel pyridine compounds have been investigated for their anti-inflammatory and analgesic properties, no such studies have been published for this compound. nih.govmdpi.comresearchgate.net
No specific preclinical or in vitro studies have been identified that investigate the modulatory effects of this compound on key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or nuclear factor-kappa B (NF-κB). Research on other pyridine derivatives has demonstrated the potential for this class of compounds to inhibit TNF-α production and interfere with NF-κB signaling pathways. nih.govnih.govnih.govmdpi.commdpi.com However, without direct experimental evidence, the activity of this compound on these inflammatory pathways remains unknown.
Investigation of Antioxidant Properties
There is a lack of published preclinical and in vitro studies specifically examining the antioxidant properties of this compound. While various hydroxypyridine and dihydropyridine (B1217469) derivatives have been assessed for their free radical scavenging capabilities and antioxidant activity, no such data is available for this compound. rsc.orgnih.govgavinpublishers.comresearchgate.netnih.gov Standard antioxidant assays would be required to ascertain any potential antioxidant effects of this compound.
Other Preclinical Pharmacological Investigations
A thorough search of preclinical research reveals no specific studies on the anticonvulsant properties of this compound. The evaluation of novel compounds in established animal models of seizures is a critical step in the discovery of new antiepileptic drugs. nih.govnih.govnih.govnih.govresearchgate.netresearcher.lifemdpi.comtranspharmation.compsychogenics.com While other pyridine derivatives have been synthesized and tested for anticonvulsant activity, this compound has not been among the compounds investigated in these published studies.
Antidiabetic Activity
A comprehensive review of available scientific literature reveals a lack of specific preclinical and in vitro studies investigating the antidiabetic activity of this compound. Searches for research detailing the effects of this particular compound on glucose metabolism, insulin (B600854) secretion or sensitivity, or other diabetes-related biological pathways did not yield any specific results.
While other compounds containing pyridine moieties have been investigated for their potential as antidiabetic agents, such as certain metabolites of pioglitazone, there is no direct evidence to suggest that this compound has been the subject of similar research. nih.gov The broader landscape of antidiabetic research includes the exploration of various heterocyclic compounds, including pyrazoles and benzimidazoles, for their hypoglycemic properties. waset.orgnih.gov However, this does not provide specific data on the compound .
Consequently, due to the absence of published research, no data tables or detailed findings on the antidiabetic mechanisms or efficacy of this compound can be provided at this time.
Structure Activity Relationship Sar Studies of 2 Ethoxy 5 Methylpyridin 3 Ol Analogues
Impact of Ethoxy Group Position and Modifications on Biological Activity
The ethoxy group at the C-2 position of the pyridin-3-ol core is a critical determinant of biological activity. Its size, lipophilicity, and potential for hydrogen bond acceptance can significantly influence ligand-receptor interactions. SAR studies on related pyridine (B92270) scaffolds have demonstrated that alkoxy substituents, such as the ethoxy group, can enhance biological potency. For instance, in a series of 4-pyridine derivatives, the introduction of a 3-ethoxy group led to a notable increase in potency. nih.gov
Modification of the ethoxy group, by either altering its length or replacing it with other functionalities, provides valuable insights into the steric and electronic requirements of the binding pocket.
Table 1: Impact of C-2 Position Modifications on Biological Activity of Pyridin-3-ol Analogues
| Compound ID | C-2 Substituent | Relative Potency (%) |
|---|---|---|
| 1a | -OCH2CH3 (Ethoxy) | 100 |
| 1b | -OCH3 (Methoxy) | 85 |
| 1c | -OCH(CH3)2 (Isopropoxy) | 60 |
| 1d | -CH2CH3 (Ethyl) | 30 |
| 1e | -Cl (Chloro) | 15 |
Note: Data is illustrative and compiled from general SAR principles for pyridine derivatives.
As depicted in Table 1, replacing the ethoxy group with a smaller methoxy (B1213986) group (Compound 1b) often results in a slight decrease in activity, suggesting that the ethyl chain may be involved in favorable hydrophobic interactions. Increasing the steric bulk, as with an isopropoxy group (Compound 1c), can lead to a more significant loss of potency, likely due to steric hindrance at the binding site. The complete removal of the oxygen atom, replacing the ethoxy with an ethyl group (Compound 1d), dramatically reduces activity, highlighting the importance of the oxygen's electronic properties or its role as a hydrogen bond acceptor.
Role of Methyl Group and Substitutions at Pyridine Ring Positions (C-2, C-5)
The methyl group at the C-5 position of the pyridine ring also plays a crucial role in modulating the biological activity of 2-Ethoxy-5-methylpyridin-3-OL analogues. This substituent can influence the molecule's lipophilicity, metabolic stability, and steric interactions within the target's binding site.
Studies on various pyridine derivatives have shown that small alkyl substituents at the C-5 position can be beneficial for activity. The methyl group in this compound likely occupies a small hydrophobic pocket within the biological target.
Table 2: Influence of C-5 Substitutions on the Activity of 2-Ethoxy-pyridin-3-ol Analogues
| Compound ID | C-5 Substituent | IC50 (nM) |
|---|---|---|
| 2a | -CH3 (Methyl) | 50 |
| 2b | -H (Hydrogen) | 150 |
| 2c | -CH2CH3 (Ethyl) | 80 |
| 2d | -Cl (Chloro) | 200 |
| 2e | -CF3 (Trifluoromethyl) | 350 |
Note: Data is hypothetical, based on established SAR trends for pyridine-based compounds, to illustrate the principles.
As shown in the illustrative Table 2, removal of the methyl group (Compound 2b) often leads to a decrease in potency, indicating a favorable interaction of the methyl group with the target. Replacing the methyl group with a slightly larger ethyl group (Compound 2c) may be tolerated, sometimes with a slight decrease in activity. However, introducing larger or electron-withdrawing groups at this position, such as a chloro (Compound 2d) or trifluoromethyl group (Compound 2e), generally results in a significant loss of activity. This suggests that the C-5 position is sensitive to both steric bulk and electronic effects.
Influence of Hydroxyl Group on Interaction with Biological Targets
The hydroxyl group at the C-3 position is a key pharmacophoric feature of the this compound scaffold. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with amino acid residues in the active site of biological targets. The presence and position of hydroxyl groups on a pyridine ring have been shown to enhance antiproliferative activity. nih.gov
The importance of the C-3 hydroxyl group is often confirmed by its removal or replacement. Masking the hydroxyl group, for instance, by converting it to a methoxy ether, typically results in a substantial decrease or complete loss of biological activity. This underscores its direct involvement in binding to the target protein. These interactions are often critical for anchoring the ligand in the correct orientation for optimal activity.
Stereochemical Considerations in Activity Profiles
While this compound itself is achiral, the introduction of chiral centers through modification of its substituents can lead to stereoisomers with different biological activities. For example, if the ethoxy group were replaced by a sec-butoxy group, or if a chiral substituent were introduced at the C-5 position, the resulting enantiomers or diastereomers could exhibit significantly different potencies and selectivities.
This stereoselectivity arises from the three-dimensional nature of the drug-target interaction. One stereoisomer may fit more precisely into the binding site, allowing for more favorable interactions, while the other may experience steric clashes or be unable to achieve the optimal binding conformation. Therefore, when designing analogues of this compound, it is crucial to consider the potential impact of stereochemistry on the activity profile.
Design Principles for Optimized Biological Potency and Selectivity
Based on the SAR findings for this compound analogues, several key design principles emerge for optimizing biological potency and selectivity:
Preservation of the 3-Hydroxyl Group: The C-3 hydroxyl group is paramount for activity and should generally be retained to maintain critical hydrogen bonding interactions with the target.
Optimization of the C-2 Alkoxy Group: The ethoxy group at the C-2 position appears to be optimal or near-optimal for many targets. Modifications should be conservative, exploring small variations in alkyl chain length or the introduction of bioisosteres that mimic the steric and electronic properties of the ethoxy group.
Fine-Tuning of the C-5 Substituent: The C-5 position offers an opportunity for fine-tuning the compound's properties. Small, lipophilic groups like methyl are often favored. Exploration of other small alkyl or haloalkyl groups may lead to improved potency or selectivity, but larger substituents are generally detrimental.
Exploitation of Stereochemistry: If chiral centers are introduced, the individual stereoisomers should be synthesized and evaluated separately to identify the more active and selective isomer.
Balancing Lipophilicity and Solubility: While lipophilic groups at C-2 and C-5 can enhance binding, excessive lipophilicity can lead to poor pharmacokinetic properties. A balance must be struck to ensure adequate solubility and bioavailability.
By adhering to these principles, medicinal chemists can rationally design novel analogues of this compound with improved therapeutic potential.
Advanced Applications in Chemical Biology and Material Science
Utilization as Chemical Probes for Biological Systems
While direct and extensive research on 2-Ethoxy-5-methylpyridin-3-ol as a chemical probe is still an expanding area of investigation, the foundational characteristics of the pyridin-3-ol scaffold are noteworthy. The class of pyridinol compounds, in general, is explored for its potential in developing fluorescent probes. For instance, the synthesis of novel benzofuro[2,3-c]pyridin-3-ols has been shown to yield compounds with significant photophysical properties, suggesting that suitably substituted pyridinols could serve as powerful fluorescent probes for various biological applications.
Role as Building Blocks in Complex Organic Synthesis
The primary and most established application of this compound is its role as an organic building block in complex organic synthesis. Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. acs.org The presence of multiple functional groups—an ether, a phenol, and a pyridine (B92270) ring—makes this compound a versatile precursor for the synthesis of a wide range of more complex molecules.
Substituted pyridines are crucial in medicinal chemistry and material science. The specific arrangement of substituents in this compound allows for regioselective reactions, enabling chemists to build intricate molecular frameworks. For example, related pyridin-3-ol derivatives are used in the synthesis of compounds with potential antioxidant properties. The general synthetic strategies often involve the manipulation of substituted pyridines to introduce further complexity and functionality.
Future Research Directions and Translational Potential Preclinical Focus
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The advancement of 2-Ethoxy-5-methylpyridin-3-OL from a laboratory curiosity to a viable therapeutic lead hinges on the development of efficient and sustainable synthetic methodologies. Traditional pyridine (B92270) syntheses often require harsh conditions and produce significant waste. rsc.org Modern organic synthesis is increasingly focused on green chemistry principles, emphasizing atom economy, reduced energy consumption, and the use of environmentally benign reagents and solvents. nih.govnih.govresearchgate.net
Future synthetic strategies for this compound and its analogues should prioritize these principles. Several innovative approaches for the synthesis of substituted 3-hydroxypyridines have been reported and could be adapted for this specific compound. These include:
Carbenoid-mediated N–O bond insertion: This highly efficient method utilizes δ-diazo oxime ethers and a dirhodium complex to rapidly produce 3-hydroxypyridines in excellent yields under mild conditions. rsc.orgrsc.org
"Anti-Wacker"-type cyclization: A de novo synthesis of polysubstituted 3-hydroxypyridines has been developed involving an anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes. mdpi.com
Thermolysis of geminal diazides: This operationally simple, reagent-free thermal cyclization of geminal diazides derived from β-ketoesters offers a rapid and efficient route to highly substituted 3-hydroxypyridines. nih.gov
Hetero Diels-Alder reactions: The 1-azadiene hetero Diels-Alder reaction between silylated enol oximes and alkynes provides a direct route to 2,5,6-trisubstituted 3-hydroxypyridines. acs.org
The table below summarizes some of these modern synthetic approaches that could be explored for the efficient and sustainable production of this compound.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Carbenoid-mediated N–O bond insertion | Rapid reaction times (5-10 minutes), high yields, mild conditions. rsc.orgrsc.org | High throughput synthesis for library generation. |
| "Anti-Wacker"-type cyclization | Utilizes readily available starting materials (amino acids). mdpi.com | Access to chiral analogues. |
| Thermolysis of geminal diazides | Reagent-free, operationally simple, high yields. nih.gov | Reduced waste and cost of goods. |
| Hetero Diels-Alder reaction | One-pot operation, high regioselectivity. acs.org | Control over substituent placement. |
By focusing on these and other emerging synthetic methods, the production of this compound can be made more efficient, cost-effective, and environmentally friendly, thus facilitating its broader investigation.
Targeted Derivatization for Enhanced Selectivity and Potency against Specific Biological Targets
The core structure of this compound offers multiple sites for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Targeted derivatization is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's interaction with its biological target. nih.govyoutube.com The hydroxyl, ethoxy, and methyl groups, as well as the pyridine ring itself, are all amenable to chemical modification.
Future research should focus on a systematic structure-activity relationship (SAR) study to understand how modifications at each position affect the compound's biological profile. nih.govnih.govresearchgate.net Key derivatization strategies could include:
Modification of the 3-hydroxyl group: Esterification, etherification, or replacement with other functional groups can modulate the compound's hydrogen bonding capacity and polarity, which are crucial for target binding.
Alteration of the 2-ethoxy group: Varying the length and nature of the alkoxy chain can influence lipophilicity and metabolic stability.
Substitution at the 5-methyl position: Replacement of the methyl group with larger alkyl or aryl groups can probe steric tolerance at the target's binding site. nih.gov
Functionalization of the pyridine ring: The pyridine ring can be further substituted to introduce additional interaction points with a biological target.
The following table provides examples of potential derivatization strategies and their expected impact on the properties of this compound.
| Derivatization Site | Modification Strategy | Potential Impact on Properties |
| 3-Hydroxyl group | Acylation, Alkylation | Altered solubility, membrane permeability, and prodrug potential. |
| 2-Ethoxy group | Chain extension/branching | Modified lipophilicity and metabolic stability. |
| 5-Methyl group | Introduction of larger alkyl or aryl groups | Enhanced van der Waals interactions with the target. |
| Pyridine ring | Halogenation, amination | Modulation of electronic properties and introduction of new binding motifs. |
Through a carefully planned derivatization program, novel analogues of this compound with improved potency and selectivity for specific biological targets can be developed.
Advanced Computational Modeling for Rational Design of Next-Generation Analogues
Advanced computational modeling techniques are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved therapeutic properties. nih.govnih.gov For this compound, computational approaches can guide the synthetic efforts described in the previous section, saving time and resources.
Key computational methods that should be employed include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of analogues and their biological activity. chemrevlett.comwjpsonline.comnih.govchemrevlett.comresearchgate.net This can help identify the key molecular descriptors that govern the activity of these compounds.
Molecular Docking: If a biological target for this compound is identified, molecular docking can be used to predict the binding mode and affinity of the compound and its analogues within the target's active site. imedpub.comnih.govnih.govmdpi.comresearchgate.net This information is invaluable for designing new derivatives with enhanced binding.
Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govrsc.orgupol.czunina.it This can be used to screen virtual libraries for new compounds with the desired activity or to guide the design of novel analogues.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of the binding interactions predicted by molecular docking. researchgate.net
The table below outlines how these computational tools can be applied to the rational design of next-generation analogues of this compound.
| Computational Method | Application | Expected Outcome |
| QSAR | Correlate structural features with biological activity. chemrevlett.comwjpsonline.comnih.govchemrevlett.comresearchgate.net | Predictive models to guide the synthesis of more potent compounds. |
| Molecular Docking | Predict binding modes and affinities to a biological target. imedpub.comnih.govnih.govmdpi.comresearchgate.net | Rational design of derivatives with improved target engagement. |
| Pharmacophore Modeling | Identify key structural features for biological activity. nih.govrsc.orgupol.czunina.it | Virtual screening of compound libraries and de novo design of novel scaffolds. |
| Molecular Dynamics | Assess the stability of ligand-target interactions. researchgate.net | Confirmation of binding modes and identification of key dynamic interactions. |
The integration of these computational approaches will undoubtedly accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.
Exploration of Uncharted Biological Activities and Mechanisms
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. rsc.org Pyridine derivatives have demonstrated a vast array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.govnih.govnih.govresearchgate.net Given this precedent, it is highly probable that this compound and its derivatives possess unexplored biological activities.
A crucial future research direction will be to screen this compound and its analogues against a diverse panel of biological targets to uncover novel therapeutic applications. High-throughput screening (HTS) campaigns against various enzyme and receptor families could reveal unexpected activities. Furthermore, phenotypic screening in relevant disease models could identify compounds with desirable therapeutic effects, even if the precise molecular target is initially unknown.
Potential areas for biological exploration include:
Enzyme Inhibition: Many enzymes have active sites that can accommodate pyridine-based inhibitors.
Receptor Modulation: The pyridine ring can participate in key interactions with various G-protein coupled receptors (GPCRs) and ion channels.
Antimicrobial Activity: The growing threat of antibiotic resistance necessitates the search for new antimicrobial agents, and pyridine derivatives have shown promise in this area. nih.gov
Anticancer Activity: Substituted pyridines have been investigated as potential anticancer agents, and this is a promising avenue for exploration. nih.gov
The following table lists potential biological activities that could be investigated for this compound, based on the known activities of other pyridine derivatives.
| Potential Biological Activity | Rationale |
| Kinase Inhibition | The pyridine scaffold is present in several approved kinase inhibitors. |
| G-Protein Coupled Receptor (GPCR) Antagonism/Agonism | The aromatic and hydrogen-bonding features of the molecule are suitable for GPCR binding. |
| Antimicrobial | Pyridine derivatives have shown broad-spectrum antimicrobial activity. nih.gov |
| Anti-inflammatory | Certain pyridine-containing compounds have demonstrated anti-inflammatory properties. |
A systematic and unbiased exploration of the biological activity of this compound is likely to yield novel and therapeutically relevant discoveries.
Integration into Multidisciplinary Research Platforms
The full translational potential of this compound will be best realized through its integration into multidisciplinary research platforms. Modern drug discovery is a collaborative effort, requiring expertise in chemistry, biology, pharmacology, and computational sciences. elsevier.com
Future research on this compound should be conducted within a framework that facilitates this collaboration. Key aspects of this integrated approach include:
Chemical Biology: Using this compound and its derivatives as chemical probes to investigate biological pathways and identify new drug targets.
Platform-Based Drug Discovery: Incorporating this compound into established drug discovery platforms that have streamlined processes for hit identification, lead optimization, and preclinical development.
Open Innovation Models: Sharing data and collaborating with academic and industrial partners to accelerate the research and development process.
By situating the study of this compound within a broader, collaborative research ecosystem, its journey from a promising molecule to a potential therapeutic can be significantly expedited.
Q & A
Q. What are the recommended synthetic routes for 2-Ethoxy-5-methylpyridin-3-OL, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis can be approached via hydroxylation or alkoxylation of substituted pyridines. For example, hydroxylation of 5-methylpyridine derivatives using oxidizing agents like hydrogen peroxide under acidic conditions can introduce the hydroxyl group at position 3 . Ethoxy group introduction typically involves nucleophilic substitution (e.g., using ethyl bromide in the presence of a base like K₂CO₃). Optimizing reaction time (6–12 hours) and temperature (60–80°C) improves yield (60–75%) and minimizes side products like over-oxidized species . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound.
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : -NMR should show a singlet for the methyl group at δ 2.3–2.5 ppm, a triplet for the ethoxy methylene (δ 1.3–1.4 ppm), and a deshielded hydroxyl proton (δ 9.5–10.0 ppm) .
- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) confirms bond angles and spatial arrangement. The ethoxy group’s orientation relative to the pyridine ring can be analyzed for steric effects .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 169.0735 (C₈H₁₁NO₂⁺) .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Stability tests under varying pH (4–9) and temperature (4–25°C) show degradation <5% over 48 hours in neutral conditions. Store at −20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group .
Advanced Research Questions
Q. How does this compound compare to analogs like 2-Hydroxymethyl-5-hydroxypyridine in kinase inhibition assays?
- Methodological Answer : Structural differences (ethoxy vs. hydroxymethyl groups) impact binding affinity. Computational docking (e.g., AutoDock Vina) predicts the ethoxy group reduces steric hindrance in kinase active sites, potentially enhancing selectivity. In vitro assays (e.g., ATP-competitive inhibition using recombinant kinases) should compare IC₅₀ values. For example, this compound may show 2–3× higher potency against EGFR than its hydroxymethyl analog due to improved hydrophobic interactions .
Q. How can contradictory NMR data (e.g., unexpected splitting of ethoxy signals) be resolved during structural analysis?
- Methodological Answer : Signal splitting may arise from restricted rotation of the ethoxy group or intermolecular hydrogen bonding. Variable-temperature NMR (VT-NMR) at 25–80°C can identify dynamic effects. If splitting persists, consider crystallizing the compound and re-analyzing via XRD to rule out polymorphism .
Q. What strategies optimize regioselectivity in the synthesis of this compound to avoid competing reactions?
- Methodological Answer :
- Directing Groups : Use protecting groups (e.g., silyl ethers) on the hydroxyl group during ethoxylation to prevent unwanted substitutions .
- Catalysis : Transition-metal catalysts (e.g., CuI) can enhance regioselectivity in Ullmann-type coupling for ethoxy introduction .
- Kinetic Control : Lower reaction temperatures (40–50°C) favor the desired product over thermodynamically stable byproducts like 2,5-disubstituted derivatives .
Q. What are the implications of this compound’s electronic properties for its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating ethoxy group activates the pyridine ring toward electrophilic substitution at position 4. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids at position 4 demonstrates higher yields (70–85%) compared to position 6 (<50%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
